1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide

Catalog No.
S8066821
CAS No.
M.F
C11H12N2O2S2
M. Wt
268.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imid...

Product Name

1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide

IUPAC Name

5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C11H12N2O2S2/c14-17(15)6-9-10(7-17)13(11(16)12-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,16)

InChI Key

CAISABGCGKHULF-UHFFFAOYSA-N

SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=CC=C3

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=CC=C3

1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide is a sulfur-containing heterocyclic compound characterized by a complex thienoimidazole structure. Its molecular formula is C11H12N2O2S2C_{11}H_{12}N_2O_2S_2, and it has a molecular weight of approximately 284.35 g/mol. The compound features a thieno[3,4-d]imidazole core fused with a phenyl group and a thiol functional group, which contributes to its potential biological activities and applications in medicinal chemistry.

The chemical behavior of 1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide is influenced by its unique structure. Common reactions involve:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: The compound may undergo reduction reactions under specific conditions to yield various derivatives.
  • Substitution Reactions: The presence of the phenyl group allows for electrophilic aromatic substitution reactions.

These reactions are typically facilitated by reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Research indicates that compounds related to thienoimidazoles exhibit a range of biological activities, including:

  • Antimicrobial: Potential activity against various bacterial and fungal strains.
  • Anticancer: Some derivatives show promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory: May reduce inflammation through modulation of immune responses.

The specific biological activity of 1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide remains to be fully characterized but is likely influenced by its unique structural features.

The synthesis of 1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Thienoimidazole Core: This involves cyclization reactions of appropriate precursors under controlled conditions.
  • Introduction of the Phenyl Group: Electrophilic substitution methods may be used to attach the phenyl group.
  • Thiol Functionalization: The thiol group can be introduced through nucleophilic substitution reactions involving suitable thiolating agents.

Optimization of reaction conditions is essential for maximizing yield and purity during synthesis.

The unique structure of 1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide suggests several potential applications:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting various diseases.
  • Agricultural Chemistry: Potential use as a fungicide or pesticide due to its antimicrobial properties.
  • Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how 1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide interacts with biological targets. Preliminary studies might involve:

  • Binding Affinity Studies: Assessing how well the compound binds to specific proteins or enzymes.
  • Mechanism of Action Exploration: Investigating the pathways through which the compound exerts its biological effects.

These studies are essential for elucidating the therapeutic potential and safety profile of the compound.

Here are some compounds that share structural similarities with 1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide:

Compound NameStructureUnique Features
1-(2-methylphenyl)-2-(ethylsulfanyl)-3a,4,6-tetrahydrothieno[3,4-d]imidazole 5,5-dioxideStructureContains a methyl group instead of chlorine; potential variations in biological activity.
2-(benzyloxy)-1-(phenyl)-thieno[3,4-d]imidazoleStructureLacks sulfur substituents; primarily studied for different pharmacological properties.
1-(naphthalen-2-yl)-2-(methylsulfanyl)-thieno[3,4-d]imidazoleStructureFeatures a naphthalene ring; may exhibit distinct interactions due to larger aromatic system.

These comparisons highlight the unique aspects of 1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide while also indicating potential avenues for research into similar compounds with varying structures and activities.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

268.03401998 g/mol

Monoisotopic Mass

268.03401998 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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